molecular formula C11H7F3N2O2 B13319113 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13319113
M. Wt: 256.18 g/mol
InChI Key: KDOPHQSSYJKOMK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that features a trifluorobenzyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3,4,5-trifluorobenzyl bromide with imidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluorobenzyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluorobenzyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

1-[(3,4,5-trifluorophenyl)methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C11H7F3N2O2/c12-7-1-6(2-8(13)10(7)14)3-16-4-9(11(17)18)15-5-16/h1-2,4-5H,3H2,(H,17,18)

InChI Key

KDOPHQSSYJKOMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CN2C=C(N=C2)C(=O)O

Origin of Product

United States

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